3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)-

Physicochemical properties Drug-likeness Permeability

Researchers building Src/Abl kinase inhibitor libraries need late-stage diversification scaffolds. 4-Hydroxy-8-(methylsulfonyl)-3-quinolinecarbonitrile (CAS 61338-19-0) meets this need with an 8-methylsulfonyl group that activates C7 for nucleophilic aromatic substitution, enabling parallel synthesis of 7-substituted analogs. • 8-SO2Me group enables rapid library synthesis. • Sulfonyl pharmacophore for NF-κB pathway screening. • Metabolic liability (CYP demethylation) for DMPK assay development. Supplied at ≥98% purity; stored at 2-8°C; shipped under ambient conditions.

Molecular Formula C11H8N2O3S
Molecular Weight 248.26 g/mol
Cat. No. B15365388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)-
Molecular FormulaC11H8N2O3S
Molecular Weight248.26 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC2=C1NC=C(C2=O)C#N
InChIInChI=1S/C11H8N2O3S/c1-17(15,16)9-4-2-3-8-10(9)13-6-7(5-12)11(8)14/h2-4,6H,1H3,(H,13,14)
InChIKeyDUQVSPFFDLGQNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methylsulfonyl-4-hydroxyquinoline-3-carbonitrile: Overview


3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- (CAS 61338-19-0) is a heterocyclic small molecule (MW 248.26, formula C₁₁H₈N₂O₃S) belonging to the 4-hydroxyquinoline-3-carbonitrile chemotype . This scaffold is foundational in kinase inhibitor discovery, exemplified by the FDA-approved Src/Abl inhibitor bosutinib [1], and has been explored for MAO inhibition, antimicrobial activity, and NF-κB pathway modulation [2]. The compound is commercially available as a research tool and building block, typically at ≥97% purity, and is stored at 2–8°C in sealed, dry conditions .

4-Hydroxyquinoline-3-carbonitrile core for kinase inhibitor lead generation
8-Methylsulfonyl group enables nucleophilic aromatic substitution diversification at C-7
Sulfonyl oxygens provide hydrogen-bond acceptor capacity absent in 8-halo or 8-alkyl analogs
Predicted higher aqueous solubility may support biochemical assay compatibility

Why 8-Methylsulfonyl Substitution Is Non-Replaceable


Within the 4-hydroxyquinoline-3-carbonitrile series, the 8-position substituent is a critical determinant of pharmacological behavior. The unsubstituted parent core (CAS 2305-70-6) provides a generic starting point but lacks the targeted interactions conferred by specific 8-substituents . Introduction of a methylsulfonyl group at the 8-position fundamentally alters the electronic environment, hydrogen-bonding capacity, and metabolic fate compared to analogs bearing hydrogen, methyl (CAS 61338-31-6), fluoro (CAS 61338-15-6), chloro (CAS 61338-25-8), or methylthio (CAS 61338-28-1) substituents . These differences manifest in divergent target engagement profiles, ADME properties, and synthetic versatility, making direct substitution of the 8-methylsulfonyl derivative with other in-class analogs scientifically unwarranted without re-validation of the entire experimental system.

8-SO₂CH₃ strongly withdraws electrons; 8-H or 8-methyl analogs are neutral/donating, which may alter target engagement profiles.

Sulfonyl oxygens act as dual H-bond acceptors; 8-halo, 8-methylthio, and 8-alkyl analogs lack this capacity, potentially shifting kinase selectivity.

Predicted metabolic demethylation pathway (CYP-mediated) differs from oxidative routes of non-sulfonyl analogs, requiring separate ADME characterization.

Comparative Evidence: 8-Methylsulfonyl vs. Closest Analogs


Physicochemical Differentiation: TPSA and cLogP vs. Analogs

The 8-methylsulfonyl group substantially increases topological polar surface area (TPSA) and reduces lipophilicity (cLogP) compared to key 8-substituted analogs. For the target compound, calculated TPSA is approximately 96–98 Ų and cLogP approximately 0.9–1.2, versus 4-hydroxyquinoline-3-carbonitrile (8-H, TPSA ~66 Ų, cLogP ~1.4), 8-methyl analog (TPSA ~66 Ų, cLogP ~1.8), and 8-fluoro analog (TPSA ~66 Ų, cLogP ~1.5) [1]. These computed values derive from standard ChemAxon-based algorithms; experimental LogP and solubility measurements for this specific compound remain absent from the peer-reviewed literature.

TPSA & cLogP
Data to verify
Predicted TPSA ~96–98 Ų, cLogP ~0.9–1.2 vs. 8-H (~66 Ų, 1.4), 8-Me (~66 Ų, 1.8), 8-F (~66 Ų, 1.5). ΔTPSA ≈ +30 Ų; ΔcLogP ≈ −0.3 to −0.9.
May alter ADME profile relative to common 8-substituted analogs; experimental validation needed.
In silico prediction; no published experimental LogP or solubility data.
Physicochemical properties Drug-likeness Permeability

Metabolic Vulnerability: Methylsulfonyl Demethylation Pathway

The methylsulfonyl moiety is susceptible to metabolic demethylation, a pathway extensively characterized for the cathepsin K inhibitor odanacatib across rats, dogs, and monkeys [1]. Although no direct metabolic stability data exist for 3-quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- in human liver microsomes or hepatocytes, the conserved methylsulfonyl group predicts that demethylation (mediated principally by CYP3A) would represent a major Phase I metabolic route, with the resulting 8-sulfinic acid/sulfhydryl metabolite potentially exhibiting altered activity or reactivity [2]. In contrast, 8-methyl or 8-fluoro analogs would be expected to undergo alternative metabolic transformations (e.g., aromatic hydroxylation, glucuronidation of the 4-OH), leading to divergent clearance kinetics.

Metabolic Pathway
Class-level
Predicted primary route: CYP3A-mediated methylsulfonyl demethylation (inferred from odanacatib). 8-Me and 8-F analogs expected to follow alternative oxidative pathways.
Metabolic fate may differ meaningfully from non-sulfonyl analogs, impacting PK study design.
No direct metabolic stability data for this compound in human preparations.
Drug metabolism Pharmacokinetics Methylsulfonyl

Synthetic Versatility: Late-Stage Diversification Handle

The 8-methylsulfonyl substituent serves as a synthetically enabling functional group that is directly amenable to nucleophilic aromatic substitution (SNAr) under mild conditions, unlike the 8-fluoro or 8-chloro analogs, which require more forcing conditions or metal-catalyzed coupling . In contrast, the 8-methylthio analog (CAS 61338-28-1) is a redox-sensitive precursor that requires oxidation to access the sulfonyl oxidation state . The target compound therefore occupies a unique position: it is the oxidized, activated form ready for immediate diversification, bypassing the additional synthetic step required when starting from the 8-methylthio precursor.

Synthetic Versatility
Class-level
8-SO₂CH₃ is a strong electron-withdrawing group that activates the ring for SNAr at C-7. 8-SCH₃ requires prior oxidation; 8-F/8-Cl give only moderate activation.
Offers immediate diversification handle, reducing synthesis steps vs. methylthio or halo precursors.
Qualitative synthetic advantage; no quantified rate comparisons available.
Organic synthesis Late-stage functionalization Medicinal chemistry

Kinase Inhibition Potential: Bosutinib Pharmacophore Congruence

The 3-quinolinecarbonitrile-4-hydroxy core is the central scaffold of bosutinib (SKI-606), a potent dual Src/Abl kinase inhibitor (IC₅₀ ~1.2 nM for Src, ~1 nM for Abl) . Patents covering substituted 3-quinolinecarbonitriles as protein kinase inhibitors explicitly include the 8-methylsulfonyl substitution as part of the claimed chemical space, indicating its recognition as a viable kinase inhibitor scaffold [1]. The 8-methylsulfonyl group provides a hydrogen-bond acceptor (sulfonyl oxygen) absent in the 8-methylthio analog (thioether is a very weak H-bond acceptor), potentially enabling additional interactions with the kinase hinge region or solvent-exposed residues. While direct kinase IC₅₀ data for the title compound remain unpublished, its structural congruence with the bosutinib core—combined with the distinct electronic character of the 8-sulfonyl group—provides a rational basis for its selection over the 8-methylthio or 8-halo analogs in kinase-focused screening libraries.

Kinase Pharmacophore
Class-level
Shares 4-hydroxy-3-carbonitrile quinoline core with bosutinib (Src IC₅₀ 1.2 nM, Abl 1 nM). 8-SO₂CH₃ adds sulfonyl H-bond acceptor capacity absent in 8-SCH₃ or 8-halo analogs.
Pharmacophore congruence supports kinase screening; kinase selectivity requires experimental characterization.
No direct kinase IC₅₀ data for title compound; bosutinib data for scaffold reference only.
Kinase inhibitors Drug design Structure-activity relationship

Computed Aqueous Solubility vs. 8-H and 8-Methyl Analogs

The introduction of the polar methylsulfonyl group at the 8-position is predicted to increase aqueous solubility relative to the unsubstituted and 8-methyl analogs. ChemAxon-based calculations predict LogS approximately -3.0 to -3.5 (approximately 125–250 µM) for the title compound, compared to LogS approximately -3.9 (~75 µM) for the 8-H parent (CAS 2305-70-6) and LogS approximately -4.2 (~40 µM) for the 8-methyl analog (CAS 61338-31-6) [1]. These predictions are consistent with general QSAR trends showing that sulfonyl groups improve solubility relative to alkyl or hydrogen substituents on aromatic systems. Experimental solubility determinations (e.g., kinetic solubility at pH 7.4 in PBS) for this specific compound have not been reported in peer-reviewed literature and are recommended for any quantitative structure-property relationship (QSPR) validation.

Aqueous Solubility
Data to verify
Predicted LogS ~ −3.0 to −3.5 (~125–250 µM) vs. 8-H LogS ~ −3.9, 8-Me LogS ~ −4.2. ΔLogS ≈ +0.4 to +1.2 (1.7–6.3-fold higher).
Predicted improved aqueous solubility may reduce precipitation risk in biochemical assays.
In silico QSPR prediction; experimental kinetic solubility not reported.
Solubility Assay development In vitro pharmacology

NF-κB Pathway Modulation Potential

Sulfonyl-containing quinoline compounds have been identified as lead structures for NF-κB inhibition, with specific compounds showing activity against hepatocellular carcinoma models [1]. N-(quinolin-8-yl)benzenesulfonamides have demonstrated IC₅₀ values of approximately 3.2 µM in TNF-α-stimulated NF-κB p65 nuclear translocation assays in HUVEC cells [2]. While the title compound bears a methylsulfonyl group at the 8-position rather than a sulfonamide linkage, the presence of a sulfonyl moiety at this position places it within the broader class of sulfonyl-containing quinolines with demonstrated NF-κB modulatory activity. By contrast, the 8-H, 8-methyl, and 8-halo analogs lack this sulfonyl functionality and have not been implicated in NF-κB pathway modulation.

NF-κB Modulation
Class-level
Sulfonyl-containing quinolines reported as NF-κB inhibitors. Reference: 2-nitro-N-(8-quinolinyl)benzenesulfonamide IC₅₀ 3.2 µM (p65 translocation). Title compound contains 8-SO₂CH₃.
Sulfonyl group may confer NF-κB modulatory activity absent in non-sulfonyl analogs; direct data unavailable.
Class-level inference from sulfonamide quinolines; no compound-specific NF-κB assay data.
NF-kappaB Inflammation Hepatocellular carcinoma

Recommended Research Applications


Kinase Inhibitor Lead Generation Library Synthesis

Building on the structural congruence of the 4-hydroxy-3-carbonitrile quinoline core with bosutinib, this compound serves as a late-stage diversification scaffold for generating focused kinase inhibitor libraries [1]. The 8-methylsulfonyl group provides a strong electron-withdrawing substituent that activates the 7-position for nucleophilic aromatic substitution, enabling rapid parallel synthesis of 7-substituted analogs. Researchers developing Src-family or Abl kinase inhibitor programs can use this scaffold to explore novel selectivity profiles conferred by the sulfonyl H-bond acceptor capacity, which is absent in bosutinib's 7-substituted analogs.

NF-κB Pathway Anti-Inflammatory Screening

Given the class-level evidence that sulfonyl-containing quinolines modulate NF-κB signaling, the title compound is a rational selection for inclusion in anti-inflammatory screening cascades targeting the NF-κB pathway [2]. For laboratories evaluating NF-κB p65 nuclear translocation or downstream cytokine production (TNF-α, IL-1β), this compound offers a sulfonyl pharmacophore at the 8-position distinct from the 8-sulfonamide reference compounds, potentially revealing structure-activity relationships for direct C-sulfonyl vs. sulfonamide-linked NF-κB inhibitors.

ADME Probe: Methylsulfonyl Metabolic Stability Assessment

The 8-methylsulfonyl substituent provides a defined metabolic liability (CYP-mediated demethylation) that can be exploited as a tool for assessing in vitro metabolic stability assay conditions [3]. By comparing the metabolic profiles of the 8-methylsulfonyl, 8-methylthio (precursor), and 8-methyl analogs in liver microsome or hepatocyte incubations, DMPK scientists can generate internally controlled data on how the 8-substituent oxidation state dictates clearance rate and metabolite identity—insights directly transferable to other sulfonyl-containing lead series.

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
8-Methylsulfonyl diversification handle
Kinase selectivity profiling and SAR expansion
NF-κB pathway screening
Sulfonyl pharmacophore at C-8
NF-κB p65 translocation endpoint review
Methylsulfonyl ADME probe
CYP-mediated demethylation liability
In vitro metabolic stability and metabolite identification
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